(E)-ethyl 2-((2-cyano-2-(4-(naphthalen-1-yl)thiazol-2-yl)vinyl)amino)benzoate
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Overview
Description
(E)-ethyl 2-((2-cyano-2-(4-(naphthalen-1-yl)thiazol-2-yl)vinyl)amino)benzoate is a complex organic compound that features a naphthalene ring, a thiazole ring, and a cyano group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-ethyl 2-((2-cyano-2-(4-(naphthalen-1-yl)thiazol-2-yl)vinyl)amino)benzoate typically involves a multi-step process. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Vinylation: The thiazole derivative is then subjected to a vinylation reaction with a suitable vinyl halide in the presence of a base to form the vinyl thiazole intermediate.
Coupling with Naphthalene: The vinyl thiazole intermediate is coupled with a naphthalene derivative through a palladium-catalyzed cross-coupling reaction.
Formation of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction using a suitable cyanating agent.
Esterification: Finally, the esterification of the benzoic acid derivative with ethanol in the presence of an acid catalyst yields the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or an aldehyde.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Electrophilic aromatic substitution reactions typically require strong acids like sulfuric acid or Lewis acids like aluminum chloride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or aldehydes.
Substitution: Nitrated or halogenated derivatives.
Scientific Research Applications
(E)-ethyl 2-((2-cyano-2-(4-(naphthalen-1-yl)thiazol-2-yl)vinyl)amino)benzoate has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-cancer and anti-inflammatory properties.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its conjugated system.
Biological Studies: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action.
Industrial Applications: It is used as an intermediate in the synthesis of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of (E)-ethyl 2-((2-cyano-2-(4-(naphthalen-1-yl)thiazol-2-yl)vinyl)amino)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The cyano group and the aromatic rings play crucial roles in these interactions, facilitating binding through hydrogen bonding, π-π stacking, and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
(E)-ethyl 2-((2-cyano-2-(4-phenylthiazol-2-yl)vinyl)amino)benzoate: Similar structure but with a phenyl group instead of a naphthalene ring.
(E)-ethyl 2-((2-cyano-2-(4-(pyridin-2-yl)thiazol-2-yl)vinyl)amino)benzoate: Contains a pyridine ring instead of a naphthalene ring.
Uniqueness
(E)-ethyl 2-((2-cyano-2-(4-(naphthalen-1-yl)thiazol-2-yl)vinyl)amino)benzoate is unique due to the presence of the naphthalene ring, which enhances its conjugation and electronic properties. This makes it particularly useful in applications requiring high electron mobility and stability, such as in organic electronics and photonics.
Properties
IUPAC Name |
ethyl 2-[[(E)-2-cyano-2-(4-naphthalen-1-yl-1,3-thiazol-2-yl)ethenyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O2S/c1-2-30-25(29)21-11-5-6-13-22(21)27-15-18(14-26)24-28-23(16-31-24)20-12-7-9-17-8-3-4-10-19(17)20/h3-13,15-16,27H,2H2,1H3/b18-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUTYWVKUBBYIIW-OBGWFSINSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC=C(C#N)C2=NC(=CS2)C3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=CC=C1N/C=C(\C#N)/C2=NC(=CS2)C3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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